N-Ethyl-2,4-dichlorobenzylamine

説明

Significance of Benzylamine (B48309) Derivatives in Organic Synthesis and Pharmaceutical Science

Benzylamine and its derivatives are a cornerstone of organic and medicinal chemistry due to their versatile reactivity and presence in a wide array of biologically active compounds. cookechem.com In organic synthesis, the benzyl (B1604629) group often serves as a protecting group for amines. This is because it can be easily introduced and subsequently removed under mild conditions through catalytic hydrogenolysis. cookechem.com This strategy is fundamental in multi-step synthetic sequences.

The utility of benzylamines extends to their use as precursors in the construction of various nitrogen-containing heterocyclic compounds, such as isoquinolines. cookechem.com Furthermore, reductive amination, a key reaction in organic synthesis, often utilizes benzylamine derivatives to form new carbon-nitrogen bonds, a critical step in the assembly of many pharmaceutical agents. sigmaaldrich.com

From a pharmaceutical perspective, the benzylamine moiety is a key structural component, or "pharmacophore," in numerous drugs. Derivatives of benzylamine have been developed to treat a range of conditions. For instance, certain benzylamine derivatives act as monoamine oxidase inhibitors (MAOIs), which have applications as antidepressants and antihypertensive agents. cookechem.com The structural framework of benzylamine is also found in medications for motion sickness, such as cinnarizine (B98889) and meclizine, as well as in other pharmaceuticals like the anticonvulsant lacosamide (B1674222) and the antibiotic moxifloxacin. cookechem.com The broad spectrum of biological activities associated with benzylamine derivatives underscores their importance in drug discovery and development. nih.gov

Scope and Research Trajectories Pertaining to N-Ethyl-2,4-dichlorobenzylamine

This compound is a specific derivative that is primarily recognized as a chemical intermediate. Its research interest lies in its potential as a building block for more complex molecules, particularly within the agrochemical and pharmaceutical industries. The dichloro-substitution on the benzene (B151609) ring is a common feature in many pesticides and herbicides, as well as in certain drug candidates, suggesting a likely application for this compound in the synthesis of such agents.

While extensive, direct research on the biological activities of this compound itself is not widely published, its value is inferred from its role as a synthetic precursor. The synthesis of this compound would typically involve the N-alkylation of 2,4-dichlorobenzylamine (B146540) with an ethylating agent. 2,4-Dichlorobenzylamine, the precursor to this compound, is a known compound in chemical literature. sigmaaldrich.com

The primary research trajectory for this compound is therefore its utilization in synthetic pathways to create novel compounds with potential biological activities. The ethyl group and the specific chlorine substitution pattern can be strategically used to fine-tune the properties of the final product, such as its lipophilicity, metabolic stability, and target-binding affinity.

Below are the key properties of this compound and its immediate precursor, 2,4-Dichlorobenzylamine.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 90390-15-1 | C₉H₁₁Cl₂N | 204.10 |

| 2,4-Dichlorobenzylamine | 95-00-1 | C₇H₇Cl₂N | 176.04 |

Data sourced from public chemical databases. cookechem.com

The research concerning this compound is thus intrinsically linked to the broader field of synthetic chemistry, where the development of novel molecules with tailored properties is a constant endeavor. Its significance lies not in its own end-use, but in the potential of the molecules that can be synthesized from it.

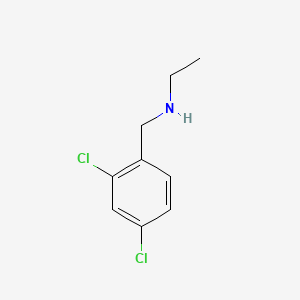

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJQQCVMLVPMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238138 | |

| Record name | Benzenemethanamine, 2,4-dichloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-15-1 | |

| Record name | 2,4-Dichloro-N-ethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90390-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2,4-dichloro-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2,4-dichloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functional Transformations of N Ethyl 2,4 Dichlorobenzylamine

Reactions Involving the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine group in N-Ethyl-2,4-dichlorobenzylamine makes it a potent nucleophile and a site for various chemical modifications.

Acylation Reactions to Form Amides

This compound readily undergoes acylation reactions with acylating agents such as acyl chlorides or carboxylic acids activated with coupling reagents. This reaction, a type of nucleophilic acyl substitution, results in the formation of N-substituted amides. chemguide.co.uk The nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk In the case of an acyl chloride, this leads to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the corresponding amide and hydrogen chloride. The produced hydrogen chloride will then react with any excess amine present to form an ammonium (B1175870) salt. chemguide.co.uk

A general scheme for this reaction is the conversion of a carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), which can then easily react with an amine to form an amide. masterorganicchemistry.com Another approach involves the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction between a carboxylic acid and an amine under milder, neutral conditions. masterorganicchemistry.com

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Ethanoyl chloride | N-(2,4-dichlorobenzyl)-N-ethylethanamide | Nucleophilic addition-elimination |

Ureation Reactions to Form Substituted Ureas

The secondary amine of this compound can react with isocyanates to form substituted ureas. In this reaction, the nucleophilic nitrogen atom attacks the electrophilic carbon of the isocyanate group. This type of reaction is a common method for the synthesis of unsymmetrical ureas. organic-chemistry.org

Another method involves the reaction of amines with a source of carbonyl, such as phosgene (B1210022) or its equivalents, or through the carbonylation of amines. researchgate.net A more direct approach involves the reaction of an amine with an isocyanate generated in situ, for instance, from the Hofmann rearrangement of a primary amide. thieme.de A practical and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water. researchgate.net

Table 2: General Methods for Urea Synthesis

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Alkyl/Aryl Isocyanate | N,N-disubstituted, N'-alkyl/aryl urea |

| This compound | Potassium Isocyanate | N,N-disubstituted urea |

Alkylation and Reductive Alkylation of the Amine

Further alkylation of the secondary amine in this compound can occur, leading to the formation of a tertiary amine. This reaction typically involves treatment with an alkyl halide. However, this direct alkylation can sometimes lead to overalkylation and the formation of quaternary ammonium salts.

Reductive alkylation (also known as reductive amination) provides a more controlled method for introducing an additional alkyl group. This two-step process involves the initial reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the tertiary amine.

Formation of Imines and Nitriles via Oxidation Pathways

The oxidation of secondary amines can lead to the formation of various products depending on the oxidizing agent and reaction conditions. While the direct oxidation of this compound to a stable imine is not a common transformation, related oxidative pathways can be considered. Stronger oxidation could potentially lead to cleavage of the N-ethyl group or reactions involving the benzyl (B1604629) C-H bonds. The formation of nitriles would require more drastic oxidative conditions leading to the cleavage of the C-N bond and oxidation of the benzylic carbon, a less typical reaction pathway for this substrate.

Reactions Involving the Dichlorinated Aromatic Ring

The two chlorine atoms on the benzene (B151609) ring of this compound are generally unreactive towards nucleophilic attack under standard conditions. However, under specific conditions, nucleophilic aromatic substitution can be achieved.

Nucleophilic Aromatic Substitution Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNA_r) on aryl halides is typically challenging but can be facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com In this compound, the ethylaminomethyl group is an electron-donating group, which deactivates the ring towards nucleophilic attack.

However, SNA_r can occur under forcing conditions, such as high temperatures and pressures, or with very strong nucleophiles. The substitution can also be promoted by transition metal catalysis. The regioselectivity of such a substitution on a 2,4-dichloro-substituted ring can be complex. In related systems like 2,4-dichloroquinazolines, nucleophilic attack often occurs preferentially at the 4-position. nih.gov The reactivity in nucleophilic aromatic substitution is also influenced by the leaving group ability, with fluoride (B91410) often being a better leaving group than chloride in this context. youtube.com Studies on similar 2,4-dinitrobenzene derivatives show that the rate of substitution is dependent on the leaving group and the solvent. researchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Thionyl chloride |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| N-(2,4-dichlorobenzyl)-N-ethylethanamide |

| N-(2,4-dichlorobenzyl)-N-ethylbenzamide |

| Potassium isocyanate |

| Phosgene |

| Phenyliodine diacetate |

| Sodium borohydride |

| Sodium triacetoxyborohydride |

Metal-Catalyzed Cross-Coupling Reactions at Aryl Halide Positions

The chlorine substituents on the aromatic ring of this compound are amenable to substitution through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwiley.comsigmaaldrich.cn The reactivity of the two chloro-substituents can be influenced by their electronic environment and steric hindrance, potentially allowing for selective functionalization. Generally, the chlorine at the C4 position is expected to be more reactive than the sterically hindered chlorine at the C2 position. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. nih.gov For this compound, this would allow for the introduction of new aryl or alkyl groups at the chlorinated positions. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. capes.gov.brresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgmdpi.com This method would enable the introduction of alkynyl moieties onto the dichlorinated benzene ring of this compound, leading to the synthesis of various substituted alkynes. beilstein-journals.orgnih.gov

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.orgtcichemicals.com In the context of this compound, this could be used to introduce an additional amino group at one of the chloro-positions, leading to the formation of di- or tri-amino-substituted benzene derivatives. tcichemicals.com

The following interactive table summarizes plausible conditions for these cross-coupling reactions on this compound, based on established protocols for similar substrates.

| Reaction Type | Coupling Partner | Catalyst System (Exemplary) | Base | Solvent | Temperature | Potential Product Structure |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 °C | N-Ethyl-2-chloro-4-phenylbenzylamine or N-Ethyl-4-chloro-2-phenylbenzylamine |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 °C | N-Ethyl-2-chloro-4-(phenylethynyl)benzylamine or N-Ethyl-4-chloro-2-(phenylethynyl)benzylamine |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 °C | N-Ethyl-2-chloro-4-(morpholin-4-yl)benzylamine or N-Ethyl-4-chloro-2-(morpholin-4-yl)benzylamine |

Cyclization and Heterocycle Formation Derived from this compound

The structural features of this compound make it a potential building block for the synthesis of various heterocyclic compounds through both intramolecular and intermolecular cyclization reactions.

Intramolecular Cyclization: The molecule possesses a nucleophilic secondary amine and electrophilic sites on the aromatic ring (the chlorinated carbons). While direct intramolecular cyclization to form a simple five or six-membered ring containing the nitrogen is unlikely without prior functionalization, the molecule can be a precursor for such reactions. For instance, after a cross-coupling reaction that introduces a suitable functional group ortho to the benzylamine (B48309) moiety, intramolecular cyclization can be triggered. A common example is the synthesis of isoindolinones. organic-chemistry.orgjocpr.comrsc.orgbeilstein-journals.org If one of the chloro-positions is converted to a carboxylic acid or its derivative, subsequent intramolecular amidation would lead to the formation of a substituted isoindolinone.

Intermolecular Cyclization: this compound can also participate in reactions with other molecules to form larger heterocyclic systems. A notable example is the synthesis of quinazolinones, which are important scaffolds in medicinal chemistry. researchgate.netorganic-chemistry.orgorganic-chemistry.org The reaction of a benzylamine derivative with a 2-aminobenzamide (B116534) or a related precursor can lead to the formation of a quinazolinone ring system. chem-soc.si In this context, this compound would provide the N-substituted benzyl fragment of the final heterocyclic product.

The table below outlines hypothetical reaction schemes for the formation of heterocycles from this compound, based on known synthetic routes for analogous compounds.

| Heterocycle Type | Reaction Partner / Strategy | Key Reaction Step | Potential Product Structure |

|---|---|---|---|

| Substituted Isoindolinone | 1. Ortho-lithiation/carboxylation 2. Intramolecular amidation | Intramolecular cyclization | Substituted 2-ethylisoindolin-1-one |

| Substituted Quinazolinone | 2-Aminobenzamide | Intermolecular condensation and cyclization | 3-(2,4-Dichlorobenzyl)-2-ethyl-2,3-dihydroquinazolin-4(1H)-one |

Applications of N Ethyl 2,4 Dichlorobenzylamine in Advanced Chemical Research

Role as a Privileged Scaffold in Medicinal Chemistry Research

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a valuable starting point for the development of new therapeutic agents. The N-Ethyl-2,4-dichlorobenzylamine structure, or more broadly the 2,4-dichlorobenzylamine (B146540) core, has been investigated in this context across several areas of medicinal chemistry.

Fatty acid amide hydrolase (FAAH) is an enzyme responsible for the breakdown of endocannabinoids, such as anandamide. ekb.eg The inhibition of FAAH leads to increased levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the side effects associated with direct cannabinoid receptor agonists. ekb.eg This makes FAAH a significant target for drug discovery. ekb.eg

While numerous FAAH inhibitors have been developed, including both reversible and irreversible types, a direct role for this compound as a scaffold in the design of FAAH inhibitors is not extensively documented in publicly available research. However, the general strategy in developing FAAH inhibitors often involves creating molecules that can fit into the enzyme's active site. The lipophilic nature of the dichlorophenyl group and the hydrogen bonding potential of the amine in this compound are features that are, in principle, amenable to the design of enzyme inhibitors. Further research would be needed to establish a direct link and explore its potential in this area.

Table 1: Examples of Studied Fatty Acid Amide Hydrolase (FAAH) Inhibitors

| Compound Name | Mechanism of Action | Note |

| URB597 | Irreversible inhibitor | Shown to have analgesic efficacy in various studies. nih.gov |

| JNJ-1661010 | Reversible inhibitor | A selective inhibitor of FAAH. researchgate.net |

| PF-04457845 | Irreversible inhibitor | Highly selective for FAAH over other serine hydrolases. nih.gov |

This table presents examples of FAAH inhibitors to illustrate the types of molecules developed in this field; it does not imply that this compound is a precursor to these specific compounds.

Two-pore domain potassium (K2P) channels are critical regulators of cellular excitability and are involved in physiological processes such as pain sensation, anesthesia, and mood regulation. nih.gov The development of small molecules that can modulate the activity of these channels is a key area of research.

Currently, there is a lack of direct evidence in the scientific literature for the use of this compound in the development of K2P channel modulators. The research in this field has identified various chemical scaffolds that can activate or inhibit these channels. For instance, a chemogenetic strategy has been developed using derivatives of a TREK subfamily activator, ML335, to irreversibly activate K2P channels. nih.gov While the dichlorobenzyl moiety is a common feature in various pharmacologically active compounds, its specific incorporation into K2P modulators based on this compound has not been reported.

The search for new antiviral agents is a continuous effort in medicinal chemistry. The 2,4-dichlorobenzyl group, a core component of this compound, has been utilized as a building block in the synthesis of potential antiviral compounds. In a study focused on developing agents against flaviviruses, 2,4-dichlorobenzylamine was used as a key reactant. nih.gov It was incorporated into a thiazole-5-carboxamide (B1230067) scaffold to produce a series of compounds, which were then evaluated for their biological activity.

Table 2: Example of an Antiviral Compound Synthesized Using a 2,4-Dichlorobenzyl Moiety

| Compound Name | Synthetic Precursor | Target |

| (E)-2-(3-(4-(1-(2-Carbamimidoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide | 2,4-Dichlorobenzylamine | Flavivirus Envelope Proteins nih.gov |

This demonstrates the utility of the 2,4-dichlorobenzyl scaffold in generating molecules with potential therapeutic applications in virology. The N-ethyl group in this compound could further modify the pharmacokinetic and pharmacodynamic properties of such derivatives.

For example, studies have shown that derivatives of N-ethyl-N-methyl benzene (B151609) sulfonamide possess antibacterial and antifungal properties. ekb.eg Furthermore, novel carboxylate derivatives containing a dinitrophenyl hydrazono moiety have been synthesized and shown to have in vitro activity against various bacterial and fungal strains. researchgate.netbrieflands.com The 2,4-dichlorobenzylamine scaffold has also been incorporated into compounds designed as potential anti-infective agents. nih.gov These examples highlight that the structural motifs present in this compound are relevant to the field of anti-infective research.

Muscarinic acetylcholine (B1216132) receptors are involved in a wide range of physiological functions in the central and peripheral nervous systems. Modulators of these receptors have therapeutic potential for treating neurological disorders. A thorough review of the current literature does not indicate that this compound has been specifically studied as a muscarinic receptor modulator. The research in this area is focused on other classes of chemical structures.

Applications in Agrochemical Design and Synthesis

In the field of agrochemicals, chlorinated aromatic compounds have a long history of use. For instance, the related compound 2,4-dichloroaniline (B164938) is known to be a biodegradative intermediate of the herbicide cyclanilide. ethz.ch This indicates that the 2,4-dichloro-substituted phenyl ring is a recognized toxophore or structural component in agrochemical science.

While there is no direct mention in the literature of this compound being used in agrochemical synthesis, its structural similarity to intermediates of known herbicides suggests its potential as a building block for new plant protection agents. The N-ethylbenzylamine portion could be modified to create novel derivatives for screening and development.

Pesticide and Herbicide Analog Development

The exploration of this compound and its structural analogs in agrochemical research is rooted in the established bioactivity of its constituent chemical motifs. The 2,4-dichloro substitution pattern on a phenyl ring is a well-known feature in a major class of herbicides. orst.eduwikipedia.org Specifically, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used systemic herbicide that targets broadleaf weeds. orst.eduwikipedia.orgepa.gov It functions by inducing uncontrolled cell growth, a mechanism characteristic of synthetic auxins. orst.edu The prevalence and effectiveness of the 2,4-dichloro-substituted phenyl group in herbicides make it a logical starting point for designing new potential pesticide and herbicide analogs. researchgate.net

Furthermore, various benzylamine (B48309) derivatives have been investigated for their herbicidal properties. nih.govtandfonline.comnih.gov Research has shown that N-substituted benzylamines can exhibit significant phytotoxicity against common weeds, with some demonstrating high selectivity, meaning they can control weeds without harming the desired crops like transplanted rice seedlings. tandfonline.com The specific substituents on the benzylamine structure play a crucial role in determining the level of phytotoxic activity and the symptoms observed in the target plants. tandfonline.com Therefore, the synthesis of compounds like this compound is a rational step in the broader search for novel agrochemicals, combining the proven 2,4-dichloroaryl moiety with a benzylamine framework to explore new structure-activity relationships.

While the foundational components of this compound are prominent in herbicide and pesticide research, specific studies detailing its direct application or efficacy as a commercial pesticide are not extensively documented in publicly available literature. Its primary role appears to be that of a chemical intermediate or a scaffold for further chemical elaboration in the search for new active compounds. google.com

Contribution to Chemical Warfare Agent Decontamination Studies (via N,N-dichlorobenzylamines)

Research into the decontamination of highly toxic chemical warfare agents (CWAs) has highlighted the effectiveness of N-chloro compounds, particularly N,N-dichlorobenzylamine, a close analog of this compound. nih.govnih.gov These studies are critical for developing methods to neutralize some of the most dangerous chemical threats, such as the vesicant sulfur mustard (SM) and the nerve agent VX. nih.govwikipedia.org

N,N-dichlorobenzylamine has been identified as a highly effective reagent for the chemical destruction of both SM and VX. nih.govwikipedia.org It operates as a positive chlorine-bearing compound, achieving rapid and complete decontamination at room temperature in an acetonitrile-water medium. nih.gov The significant advantages of this reagent include its ease of preparation from inexpensive starting materials, high stability, long shelf life, and the instantaneous conversion of toxic agents into non-toxic products. nih.govwikipedia.org

The decontamination process and its effectiveness have been rigorously monitored using advanced analytical techniques. Before testing on live agents, the reagent's efficiency was confirmed using non-toxic simulants that mimic the chemical behavior of the actual agents. nih.govwikipedia.org The progress of these reactions is typically tracked by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, with the final, non-toxic products identified using Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov The research demonstrates that N,N-dichlorobenzylamine successfully decontaminates both the real agents and their simulants, providing a reliable and economical method for their destruction. nih.gov

Decontamination Agent and Target Analogs

| Decontaminating Reagent | Chemical Warfare Agent (CWA) | CWA Simulant | Analytical Monitoring Methods |

|---|---|---|---|

| N,N-dichlorobenzylamine | Sulfur Mustard (SM) | 2-chloroethyl phenyl sulfide | GC-FPD(S), ¹H NMR, GC-MS nih.govwikipedia.org |

| N,N-dichlorobenzylamine | VX (nerve agent) | O,S-diethyl methylphosphonothioate | ³¹P{¹H} NMR, GC-MS nih.govwikipedia.org |

The proposed mechanism for the decontamination of sulfur mustard involves the N,N-dichlorobenzylamine acting in the aqueous acetonitrile (B52724) medium to neutralize the toxic compound. nih.gov This body of research underscores the vital contribution of dichlorobenzylamine derivatives to developing practical and accessible solutions for mitigating the threat of chemical warfare. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Ethyl 2,4 Dichlorobenzylamine Derivatives

Impact of Halogen Substituent Position and Number on Bioactivity

The position and number of halogen substituents on the phenyl ring of benzylamine (B48309) derivatives can significantly modulate their biological activity. While specific studies on N-Ethyl-2,4-dichlorobenzylamine are not extensively detailed in the public domain, general principles from related classes of compounds, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, offer valuable insights.

Research on related structures has indicated that substitution at the 2-position of the phenyl ring is often more favorable for biological activity compared to substitutions at the 3- or 4-positions. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, compounds with a substituent at the 2-position of the phenyl group were found to be more potent inhibitors of certain enzymes than their 3- or 4-substituted counterparts. acs.org This suggests that the spatial arrangement of substituents is critical for optimal interaction with the biological target.

The presence of multiple halogen substituents, as in the 2,4-dichloro configuration of the parent compound, often enhances lipophilicity, which can influence cell membrane permeability and target engagement. The specific combination of a chlorine atom at the 2-position and another at the 4-position creates a distinct electronic and steric profile that dictates the molecule's interaction with its binding site. Altering this pattern, for example, by shifting to a 2,5-dichloro or a 3,5-dichloro arrangement, would likely lead to significant changes in bioactivity due to altered electronic distribution and steric hindrance.

To illustrate the potential impact of halogen substitution patterns on bioactivity, the following data table presents hypothetical inhibitory concentrations (IC₅₀) based on general SAR trends observed in similar compound classes.

| Compound | Substitution Pattern | Hypothetical IC₅₀ (nM) |

| Derivative A | 2,4-dichloro | 50 |

| Derivative B | 2-chloro | 150 |

| Derivative C | 4-chloro | 200 |

| Derivative D | 3,4-dichloro | 100 |

| Derivative E | 2,5-dichloro | 80 |

| Derivative F | 3,5-dichloro | 300 |

| Derivative G | 2,4,6-trichloro | 400 |

Note: The data in this table is illustrative and based on general principles of structure-activity relationships.

Influence of N-Alkyl and Aryl Substitutions on Molecular Recognition

The nature of the substituent on the nitrogen atom of the benzylamine core plays a pivotal role in molecular recognition and binding affinity. The ethyl group in this compound provides a certain degree of lipophilicity and steric bulk, which are important for its interaction with target proteins.

Modifying the N-alkyl substituent can have a profound effect on activity. For example, increasing the chain length of the alkyl group (e.g., from ethyl to propyl or butyl) might enhance hydrophobic interactions within a binding pocket, but an excessively large group could introduce steric clashes, leading to a decrease in activity. Conversely, a smaller N-alkyl group like methyl would reduce steric hindrance but might result in weaker hydrophobic interactions.

The introduction of aryl substituents on the nitrogen atom would significantly alter the molecule's conformational flexibility and electronic properties. An N-phenyl group, for instance, could engage in π-π stacking interactions with aromatic residues in the binding site, potentially increasing potency. However, the planarity and bulk of the aryl group would also impose conformational constraints.

The following table illustrates the potential influence of N-substitutions on the binding affinity (Kᵢ) of N-2,4-dichlorobenzylamine derivatives, based on general SAR principles.

| Compound | N-Substituent | Hypothetical Kᵢ (nM) |

| Derivative H | Ethyl | 75 |

| Derivative I | Methyl | 120 |

| Derivative J | n-Propyl | 60 |

| Derivative K | Isopropyl | 90 |

| Derivative L | n-Butyl | 55 |

| Derivative M | Phenyl | 40 |

| Derivative N | Benzyl (B1604629) | 50 |

Note: The data in this table is illustrative and based on general principles of structure-activity relationships.

Conformational Analysis and Stereochemical Considerations in Biological Interactions

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. Conformational analysis of benzylamine and its N,N-dimethyl derivatives has suggested that the torsion angle between the plane of the aromatic ring and the Cα-N bond is approximately 90 degrees. colostate.edu This "gauche" conformation is believed to be a low-energy state, and similar conformational preferences are expected for this compound. This perpendicular arrangement of the benzyl and ethylamino moieties has significant implications for how the molecule presents its functional groups for interaction with a biological target.

The presence of a chiral center, which would arise if a substituent were introduced at the benzylic carbon, would introduce stereochemical considerations. The two enantiomers of such a derivative could exhibit different biological activities, as they would interact differently with a chiral biological target like an enzyme or receptor. It has been shown in other systems that stereochemistry is a key driver for potency and pharmacokinetic properties. nih.govresearchgate.net For example, studies on the oxidation of benzylamine by copper amine oxidases have demonstrated that these enzymes can exhibit stereochemical preferences, abstracting a specific proton (pro-S hydrogen) from the benzylic position. nih.gov This highlights the importance of stereochemistry in the biological processing of benzylamine derivatives.

Computational Chemistry and Molecular Modeling Studies of N Ethyl 2,4 Dichlorobenzylamine and Its Complexes

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the electronic structure, which in turn governs the molecule's reactivity and physical properties.

For N-Ethyl-2,4-dichlorobenzylamine, QM calculations can determine a variety of electronic and structural parameters. The optimized molecular geometry reveals bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. The distribution of electron density can be visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. A smaller energy gap suggests that the molecule is more likely to be reactive.

The molecular electrostatic potential (MEP) surface is another valuable output of QM calculations. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the electronegative chlorine atoms and the nitrogen atom would be expected to be electron-rich regions, while the hydrogen atoms of the ethyl and benzyl (B1604629) groups would be electron-poor. This information is crucial for predicting how the molecule will interact with other molecules, including biological targets.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can quantify the chemical reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S). Such parameters are instrumental in theoretical studies of chemical synthesis and reactivity. researchgate.net

Illustrative Quantum Mechanical Data for this compound

This table presents theoretical data that would be obtained from quantum mechanical calculations. The values are illustrative and based on typical ranges for similar organic molecules.

| Parameter | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity. |

| Electron Affinity | 1.2 eV | Energy released when an electron is added. |

| Ionization Potential | 7.8 eV | Energy required to remove an electron. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity.

Following docking, molecular dynamics (MD) simulations can provide a more detailed view of the ligand-target complex over time. MD simulations model the atomic-level movements of the system, offering insights into the stability of the complex and the nature of the interactions. nih.govuzh.ch For instance, an MD simulation could reveal whether the initial binding pose predicted by docking is stable or if the ligand reorients within the binding pocket. It can also highlight the importance of specific interactions, such as hydrogen bonds or hydrophobic contacts, in maintaining the complex. nih.gov

In the context of this compound, these simulations would be crucial for identifying potential biological targets and understanding the mechanism of action at a molecular level. The stability of such complexes is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. nih.gov

Illustrative Molecular Docking and Dynamics Simulation Data

This table illustrates the type of data generated from molecular docking and dynamics simulations of this compound with a hypothetical protein target.

| Simulation Parameter | Illustrative Finding | Implication |

| Binding Affinity (Docking) | -8.5 kcal/mol | Strong predicted binding to the active site. |

| Key Interacting Residues | TYR 84, PHE 210, LEU 214 | Identifies key amino acids for binding. |

| Ligand RMSD (MD) | Average of 1.2 Å over 100 ns | The ligand remains stably bound in the pocket. |

| Protein RMSD (MD) | Average of 2.0 Å over 100 ns | The protein structure is not significantly perturbed by ligand binding. |

| Hydrogen Bonds | Maintained with TYR 84 | A key stabilizing interaction for the complex. |

De Novo Design and Virtual Screening Based on this compound Scaffolds

The this compound structure can serve as a scaffold for de novo drug design and virtual screening. De novo design involves the computational generation of novel molecular structures with desirable properties, often by building upon a core scaffold. nih.govnih.govarxiv.org Algorithms can add functional groups to the this compound core to optimize its binding to a specific target. This allows for the exploration of a vast chemical space to identify new potential drug candidates. openreview.net

Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those that are most likely to bind to a target of interest. A library of compounds based on the this compound scaffold could be created and screened against various biological targets. This approach is more focused than screening a general library and leverages the known properties of the scaffold.

Both techniques rely heavily on accurate scoring functions to evaluate the generated or screened molecules. The goal is to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing.

Illustrative Output of a De Novo Design and Virtual Screening Campaign

This table provides an example of results from a virtual screening of a library of derivatives based on the this compound scaffold against a target protein.

| Derivative ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Compliance |

| NEDCB-001 | Addition of a carboxyl group | -9.2 | Yes |

| NEDCB-002 | Addition of a hydroxyl group | -8.8 | Yes |

| NEDCB-003 | Replacement of ethyl with propyl | -8.6 | Yes |

| NEDCB-004 | Addition of a sulfonamide group | -9.5 | Yes |

| NEDCB-005 | Bioisosteric replacement of a Cl | -8.9 | Yes |

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

For a series of derivatives of this compound, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govresearchgate.net

A robust QSAR model can be a valuable tool for lead optimization, allowing for the prediction of the activity of new derivatives before they are synthesized. This can significantly speed up the drug discovery process by focusing synthetic efforts on the most promising candidates. nih.gov

Illustrative QSAR Model Equation and Parameters

This table presents a hypothetical QSAR model for a series of this compound derivatives.

| Parameter | Description |

| Equation | log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond Donors + 2.1 |

| R² (squared correlation coefficient) | 0.85 |

| Q² (cross-validated R²) | 0.75 |

| Descriptors Used | LogP (lipophilicity), MW (molecular weight), H-bond Donors |

| Interpretation | The model suggests that higher lipophilicity and more hydrogen bond donors increase activity, while higher molecular weight decreases it. |

Advanced Analytical Methodologies for Research on N Ethyl 2,4 Dichlorobenzylamine

Spectroscopic Characterization in Complex Reaction Mixtures and Biological Media

Spectroscopic methods are indispensable for the structural elucidation and identification of N-Ethyl-2,4-dichlorobenzylamine, especially within complex matrices such as reaction mixtures or biological samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl and the dichlorobenzyl moieties. The aromatic region would likely display a complex splitting pattern due to the three protons on the dichlorinated benzene (B151609) ring. The benzylic protons and the methylene (B1212753) and methyl protons of the ethyl group would appear in the aliphatic region of the spectrum. Based on analogous compounds, the predicted chemical shifts are detailed in the table below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.2 - 7.5 | Multiplet | 3H |

| Benzyl-CH₂ | ~ 3.8 | Singlet | 2H |

| Ethyl-CH₂ | ~ 2.7 | Quartet | 2H |

| Ethyl-CH₃ | ~ 1.1 | Triplet | 3H |

| Amine-NH | Variable | Broad Singlet | 1H |

This table presents predicted ¹H NMR data based on the analysis of similar compounds.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment. The spectrum for this compound would be expected to show nine distinct signals. The chemical shifts for the carbon atoms are influenced by the presence of the electronegative chlorine and nitrogen atoms.

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-Cl | 132 - 135 |

| Aromatic C-H | 127 - 131 |

| Aromatic C-CH₂ | ~ 138 |

| Benzyl-CH₂ | ~ 52 |

| Ethyl-CH₂ | ~ 45 |

| Ethyl-CH₃ | ~ 15 |

This table presents predicted ¹³C NMR data based on the analysis of similar compounds.

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₉H₁₁Cl₂N) is approximately 204.1 g/mol . lcms.cz

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 204. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and its chlorine-containing fragments, with [M+2]⁺ and [M+4]⁺ peaks. Common fragmentation pathways for benzylamines include cleavage of the C-C bond adjacent to the nitrogen atom (beta-cleavage) and cleavage of the C-N bond.

Predicted Fragmentation Pattern:

| Fragment Ion (m/z) | Possible Structure |

| 204 | [C₉H₁₁³⁵Cl₂N]⁺ (Molecular Ion) |

| 189 | [M - CH₃]⁺ |

| 175 | [M - C₂H₅]⁺ |

| 159 | [C₇H₅³⁵Cl₂]⁺ (Dichlorotropylium ion) |

| 125 | [C₆H₄Cl]⁺ |

| 58 | [CH₃CH₂NHCH₂]⁺ |

This table presents a predicted mass spectrometry fragmentation pattern.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would be characterized by absorption bands corresponding to the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic groups, C=C bonds of the aromatic ring, and C-Cl bonds.

Characteristic IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak to Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1020 - 1250 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

This table presents predicted IR absorption bands based on the analysis of similar compounds.

Chromatographic Separation and Purity Assessment in Research Scale

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC method would be most suitable for this compound.

A typical HPLC system for the analysis of this compound would employ a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to achieve good separation from impurities with different polarities. Detection is typically achieved using a UV detector, with the wavelength set to the absorption maximum of the dichlorobenzyl moiety (around 220-230 nm). The retention time of the compound under specific conditions would be a key parameter for its identification and quantification.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. This compound is sufficiently volatile to be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

For GC analysis, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be appropriate. The injector and detector temperatures would be set high enough to ensure efficient vaporization and prevent condensation. The oven temperature would be programmed to ramp up during the analysis to elute compounds with a range of boiling points. The retention time of this compound would be a characteristic feature for its identification under a given set of GC conditions. nih.govnih.gov GC-MS analysis would provide both the retention time and the mass spectrum of the compound, offering a high degree of confidence in its identification.

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of this compound and its related compounds, this methodology provides invaluable insights into molecular conformation, bond parameters, and non-covalent interactions that govern the supramolecular architecture. The solid-state structures of derivatives and complexes offer a fundamental understanding of their chemical behavior and potential applications.

Crystal Structure of 4,5-dichloro-N-ethyl-2-nitrobenzenamine

A notable derivative, 4,5-dichloro-N-ethyl-2-nitrobenzenamine, has been synthesized and its crystal structure elucidated by X-ray diffraction. The synthesis involved the reaction of 1,2,4-trichloro-5-nitrobenzene with a 70% aqueous solution of ethylamine. researchgate.net Yellow prism-shaped crystals suitable for X-ray analysis were obtained by slow evaporation from an acetone (B3395972) solution. researchgate.net

The crystallographic analysis revealed that 4,5-dichloro-N-ethyl-2-nitrobenzenamine crystallizes in the orthorhombic space group P2₁2₁2₁. researchgate.net The non-hydrogen atoms of the molecule are nearly coplanar, with a mean deviation of 0.0242 Å. researchgate.net The aromatic C-C bond lengths are within the expected range of 1.371(2) to 1.411(2) Å. The average C-Cl bond length is 1.726(1) Å. researchgate.net A significant difference is observed in the bond lengths of N1-C1 (1.356(2) Å) and N1-C7 (1.453(2) Å). researchgate.net

The molecular structure is stabilized by an intramolecular N-H···O hydrogen bond. researchgate.net In the crystal lattice, adjacent molecules are linked into chains along the b-axis by intermolecular N-H···O hydrogen bonds. researchgate.net

Interactive Crystallographic Data for 4,5-dichloro-N-ethyl-2-nitrobenzenamine

| Parameter | Value |

| Empirical Formula | C₈H₈Cl₂N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.9327(8) |

| b (Å) | 13.537(3) |

| c (Å) | 18.301(4) |

| V (ų) | 974.3 |

| Z | 4 |

| Temperature (K) | 296 |

| Rgt(F) | 0.0214 |

| wRref(F²) | 0.0545 |

Data sourced from ResearchGate. researchgate.net

Crystal Structure of (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine

A Schiff base complex, (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine, which incorporates the 2,4-dichlorobenzyl moiety, has also been characterized by X-ray crystallography. This compound was synthesized by the condensation of tryptamine (B22526) and 2,4-dichlorobenzaldehyde (B42875) in ethanol. nih.gov

The molecule adopts an E configuration with respect to the C=N imine bond. nih.gov The crystal structure reveals that the indole (B1671886) ring system and the benzene ring are not coplanar, with a dihedral angle of 80.86 (12)° between them. nih.gov The crystal packing is characterized by N-H···N hydrogen bonds, which link the molecules into chains along the a-axis. nih.gov While there is no evidence of aromatic π-π stacking, weak C-H···π interactions are observed. nih.gov

Interactive Crystallographic Data for (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine

| Parameter | Value |

| Empirical Formula | C₁₇H₁₄Cl₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Hydrogen Bonding | N-H···N |

| Dihedral Angle (Indole-Benzene) | 80.86 (12)° |

Data sourced from the journal article published in PMC. nih.gov

Patent Landscape and Commercial Research Implications of N Ethyl 2,4 Dichlorobenzylamine

Analysis of Patent Claims Related to Synthesis and Application

A thorough review of the patent landscape reveals a notable absence of patents that explicitly claim the synthesis or application of N-Ethyl-2,4-dichlorobenzylamine. However, the broader patent activity surrounding halogenated benzylamine (B48309) derivatives provides a clear indication of the fields where such a compound could hold significant value.

Patents for substituted benzylamine derivatives frequently feature claims related to their use as crucial intermediates in the synthesis of high-value end products, particularly in the pharmaceutical and agrochemical sectors. For instance, patents such as US20230303494A1 describe benzylamine derivatives as key components in the preparation of compounds with anti-tumor efficacy, specifically those that inhibit the PD-1/PD-L1 interaction. google.com Similarly, patent WO2004007457A2 covers substituted benzylamine derivatives for the treatment of angiogenesis-mediated diseases, including cancer. google.com These patents often employ broad Markush structures in their claims, which could potentially encompass a range of substituted benzylamines, including this compound, even if not explicitly named.

The synthesis of halogenated benzylamines is also a subject of patent interest. Patent EP3914582A1 details an improved process for the preparation of halogenated benzylamines from halogenated benzonitriles. google.com This patent highlights the industrial importance of efficient and selective synthesis methods for these intermediates, which are described as widely used raw materials for pharmaceuticals, agrochemicals, and dyes. google.com The methods described could likely be adapted for the synthesis of this compound.

Furthermore, research on substituted aryl benzylamines as potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 points to another significant area of application. nih.gov The synthesis of a 2,4-dichloro analogue is mentioned in this context, underscoring the relevance of the specific substitution pattern found in this compound. nih.gov

The following interactive table summarizes patent claims for closely related benzylamine derivatives, illustrating the potential scope of patentability for this compound:

| Patent ID | Claim Focus | Potential Relevance to this compound |

| US20230303494A1 | Benzylamine derivatives for treating PD-1/PD-L1-related diseases. google.com | The core benzylamine structure is key to the claimed therapeutic effect, suggesting similar applications for its derivatives. |

| WO2004007457A2 | Substituted benzylamine derivatives for treating angiogenesis-mediated diseases. google.com | Broad claims on substituted benzylamines could cover this specific compound as a potential therapeutic agent. |

| EP3914582A1 | Improved process for preparing halogenated benzylamines. google.com | The synthesis method could be applicable for the efficient production of this compound. |

| Research Article | Substituted aryl benzylamines as enzyme inhibitors. nih.gov | The 2,4-dichloro substitution pattern is noted for its activity, indicating potential for this compound in enzyme inhibition. |

Emerging Industrial Research and Development Trends

The industrial research and development landscape for benzylamine and its derivatives is characterized by a strong focus on applications in life sciences. The versatility of the benzylamine scaffold makes it a valuable building block in medicinal chemistry and agrochemical synthesis.

A significant trend is the increasing use of halogenated compounds in drug development. The inclusion of halogen atoms, particularly chlorine and fluorine, can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.netresearchgate.net This is reflected in the number of new halogen-containing drugs approved by the FDA. nih.govresearchgate.net This trend suggests that a compound like this compound, with its two chlorine substituents, would be of interest to researchers developing new therapeutic agents.

The agrochemical industry also represents a major area of research for benzylamine derivatives. Halogenated organic compounds are frequently used as active ingredients in herbicides and pesticides. For example, 2,4-D (2,4-dichlorophenoxyacetic acid) is a widely used herbicide, and patents like US9012365B2 address formulations containing its salts. google.com While structurally different, the presence of the 2,4-dichloro substitution pattern highlights its importance in agrochemical applications. The research into new and more effective crop protection agents is a continuous process, and novel halogenated benzylamines are likely to be evaluated for such purposes.

Furthermore, there is a growing emphasis on developing more efficient and sustainable synthesis methods for chemical intermediates. Research into catalytic hydrogenation and reductive amination processes for producing primary and secondary amines from nitriles and carbonyl compounds is ongoing. google.comjustia.com These advancements aim to reduce costs, improve yields, and minimize waste, making the production of compounds like this compound more economically viable for industrial applications.

Future Directions in Patentable Chemical Entities Based on the Benzylamine Scaffold

The future of patentable chemical entities based on the benzylamine scaffold appears to be heading in several key directions, driven by the ongoing needs of the pharmaceutical and materials science industries.

One major avenue for future patents will likely involve the development of novel benzylamine derivatives with highly specific biological activities. This includes the design of enzyme inhibitors, receptor agonists or antagonists, and modulators of protein-protein interactions. google.comnih.gov The ability to fine-tune the properties of the benzylamine molecule by altering the substitution pattern on the aromatic ring and the nitrogen atom provides a vast chemical space for exploration. Patents in this area will likely feature specific substitution patterns and stereochemistry that lead to improved potency and selectivity. The synthesis of pyrimido[4,5-c]quinoline (B14755456) derivatives with benzylamino substituents as kinase inhibitors is one such example of this trend. mdpi.com

Another promising direction is the incorporation of the benzylamine scaffold into more complex molecular architectures. This could include its use as a linker in bifunctional molecules, such as PROTACs (proteolysis-targeting chimeras), or as a key structural element in macrocyclic compounds. These larger and more complex molecules can offer novel mechanisms of action and improved therapeutic profiles, making them highly valuable and patentable.

Furthermore, the development of "smart" materials and functional polymers incorporating the benzylamine moiety is an emerging field. The amine group can be used as a reactive handle for polymerization or for grafting onto surfaces to impart specific properties, such as antimicrobial activity or the ability to bind metal ions. Patents in this area would cover the synthesis of these novel materials and their applications in various fields, from biomedical devices to industrial coatings.

Finally, as the demand for sustainable chemical processes grows, we can expect to see more patents related to the green synthesis of benzylamine derivatives. researchgate.net This includes the use of biocatalysis, flow chemistry, and the development of catalysts that operate under milder conditions with higher efficiency. researchgate.net Patents protecting these innovative manufacturing processes will be crucial for companies seeking a competitive edge in the chemical industry.

Q & A

Q. What are the recommended synthetic routes for N-Ethyl-2,4-dichlorobenzylamine in academic laboratories?

- Methodological Answer : A common approach involves alkylation of 2,4-dichlorobenzylamine with ethylating agents (e.g., ethyl bromide or iodide) under basic conditions. For example, analogous syntheses of methyl-substituted dichlorobenzylamines use nucleophilic substitution in polar aprotic solvents (e.g., DMF) at 60–80°C . Optimization may require adjusting stoichiometry, reaction time, or catalysts (e.g., KI). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical to isolate the product. Validate purity using HPLC or GC-MS .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Employ a multi-technique approach:

- NMR : Compare H and C spectra with computational predictions (e.g., ChemDraw) to verify ethyl and dichloro substituents.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical).

- X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coat, goggles) due to potential irritancy (similar to ethylated amines ).

- Avoid skin contact; dichlorinated analogs may exhibit toxicity via bioaccumulation .

- Store in airtight containers, away from oxidizing agents. Conduct hazard assessments (e.g., SDS templates ) before scale-up.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Cross-validation : Compare data across multiple solvents (CDCl₃, DMSO-d₆) and temperatures.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate spectra and identify conformational isomers .

- Collaborative Verification : Share samples with independent labs for reproducibility checks .

Q. What mechanistic insights guide the optimization of this compound synthesis?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to identify rate-limiting steps (e.g., ethyl group transfer).

- Catalysis : Transition metals (e.g., Pd/Cu) may enhance alkylation efficiency, as seen in related benzylamine syntheses .

- Solvent Effects : Polar solvents (acetonitrile) improve nucleophilicity, while bulky solvents (toluene) may reduce side reactions .

Q. How can researchers address low yields in large-scale this compound production?

- Methodological Answer :

- Process Chemistry : Implement flow reactors for better heat/mass transfer, reducing decomposition.

- Byproduct Analysis : Use LC-MS to identify dimers or over-alkylated species; adjust reagent ratios or add quenching agents.

- Green Chemistry : Explore ionic liquids or microwave-assisted synthesis to enhance selectivity .

Key Considerations for Advanced Studies

- Structural Analogues : Compare reactivity with N-Methyl-2,4-dichlorobenzylamine to assess electronic effects of alkyl groups .

- Toxicity Profiling : Use in vitro models (e.g., HepG2 cells) to evaluate metabolic pathways and cytotoxicity, referencing ethylated amine databases .

- Regioselectivity : Investigate directing effects of chloro substituents in electrophilic reactions (e.g., nitration) using DFT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。